Tryptophan, 5-hydroxy-alpha-methyl-

Description

BenchChem offers high-quality Tryptophan, 5-hydroxy-alpha-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tryptophan, 5-hydroxy-alpha-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

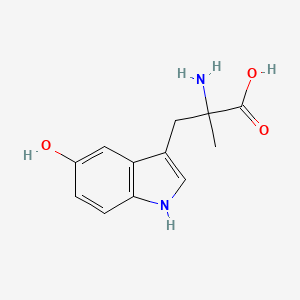

2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(13,11(16)17)5-7-6-14-10-3-2-8(15)4-9(7)10/h2-4,6,14-15H,5,13H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQKTYDMWUGLPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-53-1 | |

| Record name | DL-alpha-Methyl-5-hydroxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY-ALPHA-METHYLTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59PXG5XNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Analogues of Tryptophan, 5 Hydroxy Alpha Methyl

Systematic and Common Designations

Tryptophan, 5-hydroxy-alpha-methyl- is known by several names, which can be crucial for identifying it across various scientific databases and publications. Its systematic IUPAC name is (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoic acid. wikipedia.org Commonly, it is referred to as α-Methyl-5-hydroxytryptophan or simply α-Me-5-HTP. wikipedia.org Other synonyms include 5-Hydroxy-alpha-methyltryptophan and its DL-racemic form, DL-alpha-Methyl-5-hydroxytryptophan. nih.gov

Below is a table summarizing the key identifiers for this compound:

| Identifier Type | Value |

| Systematic IUPAC Name | (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoic acid wikipedia.org |

| Common Name | α-Methyl-5-hydroxytryptophan (α-Me-5-HTP) wikipedia.org |

| CAS Number | 150852-19-0 (for the (S)-isomer) wikipedia.org |

| PubChem CID | 6453138 wikipedia.org |

| Molecular Formula | C12H14N2O3 wikipedia.org |

| Molar Mass | 234.255 g·mol−1 wikipedia.org |

Stereoisomeric Forms and Research Implications

Like many amino acid derivatives, Tryptophan, 5-hydroxy-alpha-methyl- exists in different stereoisomeric forms, primarily the L- (or S-) and D- (or R-) isomers. The spatial arrangement of atoms in these isomers can lead to different biological activities. Research has often focused on the L-isomer, (S)-5-Hydroxy-α-methyltryptophan, due to its role as a precursor to α-methylserotonin. wikipedia.org

The stereochemistry of this compound is critical to its biological function. For instance, the synthesis of specific stereoisomers is a key area of research, as highlighted by methods developed for preparing optically active S-hydroxytryptophan and its derivatives. google.com The distinct biological properties of each isomer underscore the importance of stereospecific synthesis and analysis in research settings.

Relationship to Tryptophan and Serotonin (B10506) (5-Hydroxytryptamine)

Tryptophan, 5-hydroxy-alpha-methyl- is structurally derived from the essential amino acid L-tryptophan. The biosynthesis of serotonin, a crucial neurotransmitter, begins with the hydroxylation of tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP). youtube.comnih.gov Tryptophan, 5-hydroxy-alpha-methyl- is a synthetic analog of 5-HTP, featuring an additional methyl group at the alpha carbon. wikipedia.org

This alpha-methylation has significant biochemical consequences. While 5-HTP is readily decarboxylated to serotonin, the alpha-methyl group in α-Me-5-HTP makes it a substrate for the same enzyme, aromatic L-amino acid decarboxylase, but leads to the formation of α-methylserotonin (α-MS), not serotonin. wikipedia.org α-MS itself is a non-selective serotonin receptor agonist. wikipedia.orgwikipedia.org

A key feature of Tryptophan, 5-hydroxy-alpha-methyl- is its ability to cross the blood-brain barrier, a property not shared by serotonin. wikipedia.orgoup.com This allows it to serve as a prodrug that can deliver α-methylserotonin to the central nervous system. wikipedia.org

Comparisons with Alpha-Methyltryptophan (B555742) and 5-Hydroxytryptophan

To fully understand the unique properties of Tryptophan, 5-hydroxy-alpha-methyl-, it is useful to compare it with its close relatives, alpha-methyltryptophan (α-MTP) and 5-hydroxytryptophan (5-HTP).

| Compound | Structural Difference from Tryptophan | Key Metabolic Product | Ability to Cross Blood-Brain Barrier |

| 5-Hydroxytryptophan (5-HTP) | Addition of a hydroxyl group at the 5-position of the indole (B1671886) ring. nih.gov | Serotonin (5-HT) nih.govyoutube.com | Yes youtube.com |

| Alpha-Methyltryptophan (α-MTP) | Addition of a methyl group at the alpha carbon. | α-Methylserotonin (α-MS) | Yes wikipedia.org |

| Tryptophan, 5-hydroxy-alpha-methyl- | Addition of both a hydroxyl group at the 5-position and a methyl group at the alpha carbon. wikipedia.org | α-Methylserotonin (α-MS) wikipedia.org | Yes wikipedia.org |

While both α-MTP and Tryptophan, 5-hydroxy-alpha-methyl- are prodrugs for α-methylserotonin, the latter is already hydroxylated, bypassing the rate-limiting step of tryptophan hydroxylase in the serotonin synthesis pathway. wikipedia.orgnih.gov This distinction is significant in research exploring the effects of bypassing this regulatory step. Furthermore, Tryptophan, 5-hydroxy-alpha-methyl- has been found to act as a tyrosine hydroxylase inhibitor and an aromatic L-amino acid decarboxylase inhibitor, leading to depletion of norepinephrine (B1679862) levels in animal studies. wikipedia.org

Synthetic and Biosynthetic Pathways of Tryptophan, 5 Hydroxy Alpha Methyl

Chemical Synthesis Methodologies

The chemical synthesis of Tryptophan, 5-hydroxy-alpha-methyl- is a complex process that requires precise control over the introduction of both the α-methyl group and the 5-hydroxy group onto the tryptophan scaffold. Methodologies often involve multi-step sequences beginning with carefully selected precursors.

Precursor Selection and Derivatization Strategies

The choice of starting materials is critical for a successful synthesis. Strategies typically begin with a protected indole (B1671886) or tryptophan derivative to prevent unwanted side reactions. A common approach involves using a precursor where the 5-position of the indole ring is already functionalized, often with a protecting group that can be later converted to a hydroxyl group.

One strategy employs 5-benzyloxyindole (B140440) as a starting point. This precursor can be used in syntheses that build the amino acid side chain onto the indole core. unito.it Another advanced strategy involves the derivatization of tryptophan itself. For instance, halogenated tryptophan derivatives (e.g., brominated or iodinated at the 5-position) can be converted into boronic ester precursors, such as a 5-Bpin-α-methyltryptophan derivative. nih.govresearchgate.net This "boron handle" allows for the subsequent introduction of a hydroxyl group or other functionalities at the 5-position via metal-catalyzed cross-coupling reactions. nih.gov

The amino acid portion of the molecule also requires protection during synthesis. The amino group is commonly protected as an acetamido group, while the carboxyl group is often converted to an ester. unito.it

Methylation and Hydroxylation Processes

Methylation: The introduction of the methyl group at the alpha-carbon of the amino acid side chain is a key step. One documented method involves the α-methylation of a protected L-tryptophan methyl ester. nih.gov This is achieved by first forming a Schiff base, then treating it with a strong base like lithium diisopropylamide (LDA) to create a lithium enolate, which subsequently reacts with a methylating agent (e.g., methyl iodide) to install the α-methyl group. nih.gov

Hydroxylation: Direct and regioselective hydroxylation of the tryptophan indole ring at the 5-position is a significant chemical challenge. unito.it Therefore, synthetic routes often circumvent this issue by starting with a precursor that already contains an oxygen functionality at the 5-position. For example, a 5-benzyloxy group can be carried through several synthetic steps and then deprotected at a late stage via hydrogenolysis to reveal the desired 5-hydroxy group. unito.it In methods using boronic ester precursors, the boron moiety can be oxidized to yield the hydroxyl group.

Control of Stereochemistry in Synthesis

Controlling the stereochemistry at the α-carbon is crucial, as biological activity is typically specific to one enantiomer. The α-methylation of L-tryptophan derivatives generally results in a racemic mixture (a mix of D and L isomers) at the alpha-center. nih.gov

To obtain the enantiomerically pure compound, a resolution step is required. A highly effective method is enzymatic resolution. For example, the D,L-methyl ester of α-methyltryptophan can be subjected to enantioselective enzymatic hydrolysis. The enzyme α-chymotrypsin selectively hydrolyzes the L-methyl ester to the corresponding L-amino acid, leaving the D-methyl ester unreacted. nih.gov This allows for the separation of the desired enantiomerically pure α-methyl-L-tryptophan, which can then be carried forward to produce the final 5-hydroxy product. nih.gov

Table 1: Chemical Synthesis Strategies for Tryptophan, 5-hydroxy-alpha-methyl- and its Precursors

| Process | Precursor(s) | Key Reagents/Method | Outcome | Reference |

|---|---|---|---|---|

| α-Methylation | L-tryptophan methyl ester | Formation of Schiff base, followed by reaction with a strong base (e.g., LDA) and a methylating agent. | D,L-α-methyltryptophan methyl ester | nih.gov |

| Stereochemical Resolution | D,L-α-methyltryptophan methyl ester | Enantioselective enzymatic hydrolysis with α-chymotrypsin. | Separation of enantiomerically pure α-methyl-L-tryptophan. | nih.gov |

| Hydroxylation (via protected precursor) | 5-benzyloxytryptophan derivative | Hydrogenolysis to remove the benzyl (B1604629) protecting group. | 5-hydroxytryptophan (B29612) derivative | unito.it |

| Functionalization at 5-Position | Halogenated α-methyltryptophan | Miyaura borylation to form a boronic ester (Bpin) derivative. | 5-Bpin-α-methyltryptophan, a precursor for hydroxylation. | nih.gov |

Biochemical Precursors and Conversions

The biosynthesis of Tryptophan, 5-hydroxy-alpha-methyl- is not a primary metabolic pathway but can occur through the action of specific enzymes on synthetic precursors.

Conversion from Alpha-Methyltryptophan (B555742)

The most direct biochemical route to α-Methyl-5-hydroxytryptophan is through the enzymatic hydroxylation of its immediate precursor, α-Methyltryptophan (αMTP). wikipedia.org αMTP is a synthetic amino acid that can enter metabolic pathways that normally process natural tryptophan. wikipedia.orgnih.gov

The key enzyme responsible for this conversion is tryptophan hydroxylase (TPH). wikipedia.org This enzyme, which is the rate-limiting step in the natural synthesis of serotonin (B10506) from tryptophan, catalyzes the addition of a hydroxyl group to the 5-position of the indole ring. nih.govoup.com When αMTP is present, TPH can utilize it as a substrate, converting it to α-Methyl-5-hydroxytryptophan (α-Me-5-HTP). wikipedia.org This demonstrates the enzyme's capacity to process analogues of its natural substrate.

Enzymatic Transformations from Tryptophan Analogues

The enzymatic machinery for hydroxylating the tryptophan ring is not limited to TPH. Research into producing 5-hydroxytryptophan (5-HTP) has identified other enzymes with similar capabilities that could potentially be applied to tryptophan analogues like αMTP.

For example, a modified L-phenylalanine 4-hydroxylase (PAH) from Chromobacterium violaceum has been engineered to exhibit high activity for hydroxylating L-tryptophan to 5-HTP. nih.gov Similarly, an aromatic amino acid hydroxylase (AAAH) from Cupriavidus taiwanensis has been selected and engineered to shift its preference from phenylalanine to tryptophan, enabling the synthesis of 5-HTP in E. coli. nih.gov These engineered hydroxylases, which require a pterin (B48896) cofactor for their activity, represent a potential avenue for the biocatalytic production of α-Methyl-5-hydroxytryptophan from α-Methyltryptophan, should the enzyme accept the methylated analogue as a substrate.

Table 2: Biochemical Conversion Pathways to Tryptophan, 5-hydroxy-alpha-methyl-

| Precursor | Product | Key Enzyme(s) | Reference |

|---|---|---|---|

| α-Methyltryptophan (αMTP) | Tryptophan, 5-hydroxy-alpha-methyl- (α-Me-5-HTP) | Tryptophan hydroxylase (TPH) | wikipedia.org |

| L-Tryptophan (analogue substrate) | 5-Hydroxytryptophan (5-HTP) | Engineered L-phenylalanine 4-hydroxylase (PAH) | nih.gov |

| L-Tryptophan (analogue substrate) | 5-Hydroxytryptophan (5-HTP) | Engineered Aromatic amino acid hydroxylase (AAAH) | nih.gov |

Microbial and Biotechnological Production Approaches

The development of microbial cell factories presents a promising and sustainable alternative to traditional chemical synthesis for producing complex molecules like Tryptophan, 5-hydroxy-alpha-methyl-. researchgate.netnih.govacs.orgnih.gov This approach leverages the inherent metabolic pathways of microorganisms, which can be engineered to channel cellular resources towards the synthesis of the desired product.

A potential microbial production strategy would likely involve a whole-cell biocatalyst system. acs.orgnih.gov In such a system, a microorganism, typically Escherichia coli due to its well-characterized genetics and ease of manipulation, would be engineered to express the necessary enzymes for the synthesis of Tryptophan, 5-hydroxy-alpha-methyl-. manchester.ac.uknih.govresearchgate.netgoogle.com This can be achieved through the introduction of heterologous genes encoding for enzymes with the desired catalytic activity.

The production pathway can be conceptually divided into two key modules:

α-Methyltryptophan (αMTP) Synthesis Module: This would involve engineering an enzyme capable of synthesizing αMTP. A prime candidate for this role is tryptophan synthase (TrpS), an enzyme that naturally catalyzes the final step in tryptophan biosynthesis. manchester.ac.uknih.govresearchgate.netgoogle.comnih.gov Research has demonstrated that the β-subunit of TrpS (TrpB) can be engineered through directed evolution and rational design to accept alternative substrates. manchester.ac.uknih.govresearchgate.netnih.gov For instance, engineered TrpS variants from organisms like Pyrococcus furiosus and Salmonella have shown the ability to catalyze the formation of various tryptophan analogs. nih.govresearchgate.netnih.gov By modifying the active site of TrpS, it is conceivable to create a variant that efficiently condenses indole with an α-methylated serine analog or a related precursor to produce αMTP.

Hydroxylation Module: The second critical step is the regioselective hydroxylation of αMTP at the 5-position of the indole ring. This reaction is catalyzed by tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. wikipedia.orgebi.ac.uk It has been established that TPH can indeed hydroxylate αMTP to form Tryptophan, 5-hydroxy-alpha-methyl- (α-Me-5-HTP). wikipedia.org The efficiency of this conversion can be significantly enhanced by protein engineering. Extensive research has been conducted on engineering TPH and other related aromatic amino acid hydroxylases (AAAHs) to improve their catalytic activity, stability, and substrate specificity. nih.govresearchgate.netnih.govresearchgate.net These engineered hydroxylases, often expressed in a microbial host, could be employed for the efficient conversion of αMTP.

A whole-cell bioconversion process could be envisioned where an engineered E. coli strain is first used to produce αMTP. researchgate.netresearchgate.net The resulting αMTP could then be supplied as a substrate to a second engineered strain expressing a highly active and specific TPH variant for the final hydroxylation step. Alternatively, a single, highly engineered microbial strain could be developed to perform both enzymatic steps sequentially.

The table below outlines the potential enzymatic steps and the class of enzymes that could be utilized in a biotechnological production pathway for Tryptophan, 5-hydroxy-alpha-methyl-.

| Step | Reaction | Enzyme Class | Potential Enzyme Source Organism (Wild-type or Engineered) |

| 1 | Synthesis of α-methyltryptophan | Tryptophan Synthase (engineered) | Pyrococcus furiosus, Salmonella sp., Escherichia coli |

| 2 | Hydroxylation of α-methyltryptophan | Tryptophan Hydroxylase (engineered) / Aromatic Amino Acid Hydroxylase (engineered) | Homo sapiens, Chromobacterium violaceum, Pseudomonas aeruginosa |

While direct, high-yield microbial production of Tryptophan, 5-hydroxy-alpha-methyl- from simple carbon sources has not yet been reported in detail, the wealth of research on the production of related compounds like 5-hydroxytryptophan (5-HTP) provides a clear and promising roadmap. researchgate.netresearchgate.netresearchgate.net The modular nature of metabolic engineering allows for the combination of optimized enzymatic steps to create novel production pathways for valuable synthetic compounds.

Enzymatic Interactions and Metabolic Fate of Tryptophan, 5 Hydroxy Alpha Methyl

Role as an Enzyme Substrate

Interaction with Aromatic Amino Acid Decarboxylase (AADC)

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is a pivotal enzyme in the synthesis of monoamine neurotransmitters. nih.govcapes.gov.br This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the final step in the biosynthesis of both dopamine (B1211576) and serotonin (B10506). capes.gov.brnih.gov The established reaction for serotonin synthesis involves the decarboxylation of L-5-hydroxytryptophan (L-5-HTP) to serotonin. nih.govnih.gov

α-Me-5-HTP serves as a substrate for AADC, undergoing decarboxylation to form its corresponding amine, alpha-methylserotonin (αMS). wikipedia.org However, research indicates that α-Me-5-HTP also functions as an inhibitor of AADC. wikipedia.org This dual role as both a substrate and an inhibitor highlights a complex interaction with the enzyme. The presence of the alpha-methyl group on the amino acid backbone significantly influences this interaction. While specific kinetic data for the inhibition (such as K_i or IC₅₀ values) are not extensively detailed in the available literature, the inhibitory action suggests a competitive or mixed-type inhibition mechanism, where the compound competes with the natural substrate, L-5-HTP, for the active site of the enzyme.

The mechanism of AADC involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor. nih.gov This is followed by decarboxylation to form a quinonoid intermediate, which is then protonated to yield the amine product. nih.gov The presence of the alpha-methyl group in α-Me-5-HTP likely alters the stereochemistry and electronic properties within the active site, impacting both the rate of decarboxylation and the binding affinity of the substrate, leading to its inhibitory characteristics.

Potential Substrate Specificity with Tryptophan Hydroxylase (TPH) Isoforms

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin, catalyzing the hydroxylation of L-tryptophan to L-5-HTP. nih.govwikipedia.org There are two main isoforms of this enzyme: TPH1, which is predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system. wikipedia.orgoup.comnih.govnih.gov

The direct interaction of α-Me-5-HTP with TPH isoforms is not well-documented. However, its precursor, α-methyltryptophan (α-MTP), is known to be a substrate for TPH, which converts it to α-Me-5-HTP. oup.com This suggests that the hydroxylase enzyme can accommodate the alpha-methylated tryptophan structure. It is plausible that α-Me-5-HTP itself could interact with the active site of TPH, potentially acting as a feedback inhibitor, although specific studies confirming this are lacking. Given that TPH1 exhibits substrate inhibition by tryptophan, it is conceivable that a structurally similar molecule like α-Me-5-HTP could also modulate its activity. wikipedia.org Further research is required to elucidate the precise nature and kinetics of the interaction between α-Me-5-HTP and the TPH1 and TPH2 isoforms.

Formation of Alpha-Methylserotonin

The primary metabolic conversion of α-Me-5-HTP leads to the formation of alpha-methylserotonin (αMS), a compound with its own distinct pharmacological profile.

Mechanism of Decarboxylation

The conversion of α-Me-5-HTP to αMS is catalyzed by AADC. The general mechanism for AADC involves the binding of the amino acid substrate to the pyridoxal phosphate (PLP) cofactor, forming an external aldimine. nih.govcapes.gov.br The carboxyl group of the substrate is oriented in the active site in a way that facilitates its removal as CO₂. The resulting electron sink, stabilized by the pyridinium (B92312) ring of PLP, promotes the formation of a quinonoid intermediate. This intermediate is then protonated, and subsequent hydrolysis releases the amine product, in this case, αMS. nih.gov

The presence of the alpha-methyl group on α-Me-5-HTP introduces a stereochemical consideration. The stereocontrolled synthesis of (S)-alpha-methyl,alpha-amino acids has been described, highlighting the importance of stereochemistry in their biological activity. nih.govscispace.com The efficiency and stereochemical outcome of the decarboxylation of α-Me-5-HTP by AADC would be dependent on how the alpha-methyl group fits within the enzyme's active site and its influence on the orientation of the carboxyl group for cleavage.

Further Metabolic Transformations of Alpha-Methylserotonin

Once formed, αMS is subject to further metabolic processes, although its metabolism differs significantly from that of serotonin. A key feature of αMS is its resistance to degradation by monoamine oxidase (MAO), the primary enzyme responsible for the breakdown of serotonin. wikipedia.orgnih.gov This resistance is attributed to the steric hindrance provided by the alpha-methyl group, which prevents the enzyme from accessing the amine group for oxidation. nih.gov

This metabolic stability leads to a prolonged presence of αMS in the body compared to serotonin. oup.com While resistance to MAO is a major characteristic, other metabolic pathways are possible. One such pathway is N-acetylation. However, in vivo studies in rats have shown no evidence of the formation of alpha-methyl-N-acetylserotonin. nih.gov Another potential but minor metabolic route is the formation of alpha-methylmelatonin from α-Me-5-HTP. wikipedia.org The possibility of other conjugation reactions, such as glucuronidation or sulfation, which are common for phenolic compounds, has been considered for other xenobiotics but has not been specifically detailed for αMS in the reviewed literature. nih.govnih.gov

Relationship to the Serotonin Pathway (Serotonergic Metabolism)

The metabolism of α-Me-5-HTP is intricately woven into the broader serotonin pathway. As a prodrug to the non-selective serotonin receptor agonist αMS, it effectively acts as a "substitute neurotransmitter". wikipedia.orgwikipedia.org By being converted into a stable and active analogue of serotonin, it can mimic the effects of endogenous serotonin at various receptor subtypes. wikipedia.org

The administration of the precursor, α-methyltryptophan, has been shown to lead to the formation of αMS in the brain and a concurrent decrease in cerebral serotonin levels. nih.gov This suggests a competitive interaction at the level of the synthesizing enzymes, TPH and AADC. The resulting αMS is found primarily in synaptosomes, indicating its storage and likely release in a manner similar to serotonin. nih.gov

Distinctions and Interplay with the Kynurenine (B1673888) Pathway

The metabolic fate of Tryptophan, 5-hydroxy-alpha-methyl-, also known as α-Methyl-5-hydroxytryptophan, is intricately linked to the major pathways of tryptophan catabolism, primarily the serotonin and kynurenine pathways. While it is structurally an analog of 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin, its α-methyl group significantly alters its enzymatic interactions, particularly with the rate-limiting enzymes of the kynurenine pathway: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). youtube.comoup.comoup.com The kynurenine pathway is responsible for the degradation of over 95% of dietary tryptophan and plays a crucial role in immune regulation and neuroactivity. oup.comnih.govnih.gov

Differential Enzymatic Susceptibility (e.g., IDO, TDO)

The introduction of a methyl group at the alpha carbon of the amino acid side chain confers resistance to degradation by several enzymes. In the context of the kynurenine pathway, this structural modification leads to a distinct profile of enzymatic susceptibility for α-methylated tryptophan analogs compared to the natural substrate, L-tryptophan.

Indoleamine 2,3-dioxygenase (IDO): IDO is an extrahepatic enzyme induced by pro-inflammatory cytokines, playing a key role in immune tolerance. oup.comnih.gov While L-tryptophan is its primary substrate, IDO exhibits a broader substrate specificity that includes other indoleamines. Research indicates that 5-hydroxytryptophan (5-HTP) can act as a substrate for IDO. oup.com Furthermore, studies on α-methyl-tryptophan (AMT) have shown it to be an inhibitor of IDO. google.com Enzyme assays have demonstrated that halogenated derivatives of AMT, such as 5-Fluoro-α-methyl-tryptophan and 5-Iodo-α-methyl-tryptophan, are recognized as substrates by IDO1, suggesting that the enzyme can accommodate modifications at the 5-position of the indole (B1671886) ring in α-methylated analogs. nih.govthno.org This suggests that Tryptophan, 5-hydroxy-alpha-methyl- may also interact with IDO1, potentially as a substrate or a competitive inhibitor, although direct enzymatic data is limited.

Tryptophan 2,3-dioxygenase (TDO): TDO is primarily a hepatic enzyme responsible for regulating systemic tryptophan levels. oup.comnih.gov Unlike IDO, TDO has a more restricted substrate specificity. Studies have shown that α-methyl-tryptophan is a non-metabolizable analog for TDO. nih.gov The steric hindrance from the α-methyl group prevents it from binding to the catalytic site of the enzyme. nih.gov However, it has been observed that α-methyl-tryptophan can bind to a non-catalytic exosite on the TDO tetramer, leading to its stabilization. nih.gov This stabilization can paradoxically enhance the degradation of the natural substrate, L-tryptophan. nih.gov Given this, it is highly probable that Tryptophan, 5-hydroxy-alpha-methyl- is not a substrate for TDO due to the presence of the α-methyl group.

Table 1: Comparative Interaction of Tryptophan Analogs with Kynurenine Pathway Enzymes

| Compound | Enzyme | Interaction Type | Research Findings |

| L-Tryptophan | IDO1, TDO | Substrate | Primary endogenous substrate, readily metabolized. |

| 5-Hydroxytryptophan (5-HTP) | IDO1 | Substrate | Can be degraded by IDO, diverting it from serotonin synthesis. oup.com |

| α-Methyl-tryptophan (AMT) | IDO1 | Inhibitor | Acts as a competitive inhibitor of the enzyme. google.com |

| α-Methyl-tryptophan (AMT) | TDO | Non-metabolizable Stabilizer | Not degraded; binds to an exosite, stabilizing the enzyme's tetrameric structure. nih.gov |

| 5-Iodo-α-methyl-tryptophan | IDO1 | Substrate | Enzyme-based assays confirm it is a substrate for IDO1. nih.gov |

| Tryptophan, 5-hydroxy-alpha-methyl- | IDO1, TDO | Not Fully Elucidated | Direct studies are limited; likely not a TDO substrate due to the α-methyl group. Interaction with IDO1 as a substrate or inhibitor is plausible based on analog data but requires specific investigation. |

Metabolic Cross-talk in Research Models

The differential interaction of Tryptophan, 5-hydroxy-alpha-methyl- and its analogs with IDO and TDO creates significant metabolic cross-talk, influencing the flux of tryptophan down either the kynurenine or serotonin pathways. Research models, primarily utilizing other tryptophan analogs like 1-methyl-tryptophan (1-MT), have been instrumental in elucidating these complex interactions.

In models where IDO is inhibited, a common consequence is the shunting of available tryptophan away from the kynurenine pathway and towards the serotonin pathway. This can lead to increased synthesis of serotonin and its metabolites. For instance, in mouse models of unpredictable chronic mild stress, a condition associated with increased IDO1 activity, treatment with the IDO1 inhibitor 1-methyl-D-tryptophan was shown to alleviate depressive-like behaviors, partly by rescuing kynurenine pathway alterations. nih.gov

Conversely, the stabilization of TDO by non-metabolizable analogs like α-methyl-tryptophan can enhance the degradation of L-tryptophan in the liver, thereby reducing its systemic availability for other metabolic processes, including serotonin synthesis in the brain. nih.gov

Computational models of neurochemical metabolism have been developed to simulate the interplay between the dopaminergic, serotonergic, and kynurenine pathways. researchgate.netnih.gov These models predict that alterations in the kynurenine pathway, such as those induced by stress hormones that upregulate TDO, can have cascading effects on the metabolism of other neurotransmitters. researchgate.netnih.gov While these models have not specifically incorporated Tryptophan, 5-hydroxy-alpha-methyl-, they provide a framework for predicting how a compound with its specific enzymatic interaction profile could modulate neurochemical balance. For example, if Tryptophan, 5-hydroxy-alpha-methyl- acts as an IDO inhibitor, these models would predict a localized decrease in kynurenine production and a potential increase in serotonin synthesis from available L-tryptophan.

Research using human cancer cell lines, which can express high levels of IDO1, has shown that some IDO inhibitors can paradoxically lead to an upregulation of IDO1 expression, creating a complex feedback loop. plos.org Studies in mesenchymal stromal cells have also revealed that IDO inhibitors like 1-methyl-tryptophan can activate the Aryl Hydrocarbon Receptor (AHR), a transcription factor that is also a target for kynurenine itself, suggesting a mechanism of action independent of direct enzymatic inhibition. oncotarget.comsemanticscholar.org These findings highlight the multifaceted nature of metabolic cross-talk initiated by compounds that interact with the kynurenine pathway.

Mechanistic Insights into Cellular and Molecular Actions

Interactions with Serotonin (B10506) Receptor Subtypes (via Alpha-Methylserotonin)

The primary pharmacological effects of Tryptophan, 5-hydroxy-alpha-methyl- are mediated through its metabolite, α-methylserotonin (α-MS). caymanchem.comwikipedia.org α-MS is a non-selective agonist of serotonin (5-HT) receptors, exhibiting a broad spectrum of activity across various subtypes. wikipedia.org Notably, α-MS has been described as a "substitute neurotransmitter" for serotonin. wikipedia.org

Research has demonstrated that α-MS binds to several 5-HT receptor subtypes with varying affinities. It displays a notable affinity for the 5-HT1 and 5-HT2 receptor families. Specifically, it has a high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, with Ki values ranging from 40 to 150 nM. wikipedia.org In contrast, its affinity for the 5-HT1E receptor is very low, with a Ki value greater than 10,000 nM. caymanchem.comnih.gov

Within the 5-HT2 receptor family, α-MS is a non-selective and near-full agonist, showing similar affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. wikipedia.org The functional activity of α-MS at these receptors has also been characterized, with EC50 values indicating its potency. For instance, it is selective for 5-HT2B and 5-HT2C receptors over 5-HT2A receptors, with reported EC50 values of 2.98 nM, 50.1 nM, and 794 nM, respectively. caymanchem.com The interaction with 5-HT2 receptors is significant as these receptors are involved in a wide array of physiological and behavioral processes.

Table 1: Binding Affinities (Ki) and Functional Activities (EC50) of Alpha-Methylserotonin at Serotonin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) |

|---|---|---|

| 5-HT1A | 42 caymanchem.comnih.gov | - |

| 5-HT1B | 85 caymanchem.comnih.gov | - |

| 5-HT1C | 150 caymanchem.comnih.gov | - |

| 5-HT1D | 150 caymanchem.comnih.gov | - |

| 5-HT1E | >10,000 caymanchem.comnih.gov | - |

| 5-HT2A | - | 794 caymanchem.com |

| 5-HT2B | - | 2.98 caymanchem.com |

| 5-HT2C | - | 50.1 caymanchem.com |

Modulation of Neurotransmitter Systems in Preclinical Models

In preclinical studies, Tryptophan, 5-hydroxy-alpha-methyl- and its active metabolite, α-methylserotonin, have been shown to modulate various neurotransmitter systems beyond the serotonergic pathway.

One of the notable effects of Tryptophan, 5-hydroxy-alpha-methyl- is its ability to deplete levels of brain norepinephrine (B1679862) in animals. wikipedia.org This action is similar to that of other α-methylated amino acids like α-methyltyrosine. However, it does not appear to affect brain dopamine (B1211576) levels. wikipedia.org This selective depletion of norepinephrine contributes to its observed antihypertensive and locomotor activity-reducing effects in animal models. wikipedia.org

Furthermore, both Tryptophan, 5-hydroxy-alpha-methyl- and α-methylserotonin act as norepinephrine releasing agents, a property shared with other α-alkylated tryptamines. wikipedia.org In addition to its effects on norepinephrine, α-methylserotonin has been found to increase dopamine release from the rat striatum in a dose-dependent manner. caymanchem.com This suggests a complex interplay between the serotonergic, noradrenergic, and dopaminergic systems following the administration of Tryptophan, 5-hydroxy-alpha-methyl-.

Mechanisms of Cellular Uptake and Transporter Interactions

The ability of Tryptophan, 5-hydroxy-alpha-methyl- to exert its effects within the central nervous system is dependent on its capacity to cross the blood-brain barrier and enter cells.

While α-methylserotonin itself is too hydrophilic to efficiently cross the blood-brain barrier, its precursor, Tryptophan, 5-hydroxy-alpha-methyl-, is able to do so. wikipedia.org This transport is likely mediated by the Large Neutral Amino Acid Transporter 1 (LAT1), also known as SLC7A5. LAT1 is a crucial transporter for large, neutral amino acids such as tryptophan, phenylalanine, and leucine (B10760876) across the blood-brain barrier. solvobiotech.comnih.gov As an α-methylated analog of the natural LAT1 substrate 5-hydroxytryptophan (B29612), it is highly probable that Tryptophan, 5-hydroxy-alpha-methyl- utilizes LAT1 for its entry into the brain and other cells. The α-methylation may influence its binding affinity and transport kinetics, a common feature of substrate analogs for this transporter. nih.gov However, specific kinetic studies detailing the interaction between Tryptophan, 5-hydroxy-alpha-methyl- and LAT1 are currently not available in the scientific literature.

Once inside the cell, the precise intracellular trafficking dynamics of Tryptophan, 5-hydroxy-alpha-methyl- have not been extensively studied. Following its uptake, it is metabolized by aromatic L-amino acid decarboxylase to form α-methylserotonin. wikipedia.orgnih.gov The resulting α-methylserotonin is then likely packaged into synaptic vesicles, similar to serotonin, and released as a "substitute neurotransmitter". wikipedia.orgnih.gov The α-methyl group prevents its degradation by monoamine oxidase (MAO), leading to a prolonged presence in the synapse compared to natural serotonin. wikipedia.org Further research is needed to elucidate the specific pathways and regulatory mechanisms governing the intracellular movement and fate of this compound.

Enzyme Kinetics and Inhibition Studies

Tryptophan, 5-hydroxy-alpha-methyl- not only acts as a prodrug but also directly interacts with enzymes involved in serotonin synthesis.

Tryptophan, 5-hydroxy-alpha-methyl- has been identified as an inhibitor of both Tryptophan Hydroxylase (TPH) and Aromatic L-amino acid Decarboxylase (AADC), the two key enzymes in the serotonin synthesis pathway. wikipedia.orgnih.gov TPH is the rate-limiting enzyme that converts tryptophan to 5-hydroxytryptophan, while AADC decarboxylates 5-hydroxytryptophan to serotonin. wikipedia.org

As an analog of the natural substrate 5-hydroxytryptophan, Tryptophan, 5-hydroxy-alpha-methyl- likely acts as a competitive inhibitor of AADC. Studies on AADC have shown that it has a higher affinity for L-5-HTP (Km = 90 µM in human caudate nucleus) than for L-DOPA (Km = 414 µM). nih.gov The presence of the α-methyl group in Tryptophan, 5-hydroxy-alpha-methyl- would be expected to alter its binding and catalytic processing by AADC. While it is known to be an inhibitor, specific kinetic parameters such as the inhibition constant (Ki) or the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the interaction of Tryptophan, 5-hydroxy-alpha-methyl- with AADC have not been reported.

Similarly, Tryptophan, 5-hydroxy-alpha-methyl- inhibits TPH. The inhibition of TPH by substrate analogs is a known phenomenon, often occurring through competitive binding at the active site. nih.gov However, detailed kinetic analyses providing specific Ki, Km, or Vmax values for the inhibition of TPH by Tryptophan, 5-hydroxy-alpha-methyl- are not available in the current literature. Such data would be crucial for a complete understanding of its modulatory effects on serotonin synthesis.

Resistance to Monoamine Oxidase (MAO) Degradation (for Alpha-Methylserotonin)

Alpha-methylserotonin (α-methyl-5-HT), the primary active metabolite of Tryptophan, 5-hydroxy-alpha-methyl-, exhibits a significant resistance to enzymatic degradation by monoamine oxidase (MAO). This characteristic distinguishes it from its endogenous analogue, serotonin, and is a direct consequence of its unique molecular structure. The primary mechanism underlying this resistance is steric hindrance conferred by the alpha-methyl (α-methyl) group on the compound's ethylamine (B1201723) side chain. wikipedia.org

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin. researchgate.netnih.gov This metabolic process is crucial for terminating the signaling of these neurotransmitters and maintaining their physiological balance. scbt.com MAO acts on the primary amine of its substrates; however, the presence of the α-methyl group in alpha-methylserotonin physically obstructs the enzyme's access to this amine. wikipedia.org This structural impediment prevents the catalytic activity of MAO, thereby rendering alpha-methylserotonin a poor substrate for the enzyme.

In contrast, serotonin, which lacks this methyl group, is readily metabolized by MAO, primarily the MAO-A isoform, into 5-hydroxyindoleacetaldehyde. researchgate.netnih.gov This fundamental difference in metabolic stability means that alpha-methylserotonin has a more prolonged duration of action within the synaptic cleft compared to serotonin. wikipedia.org This extended activity is a key feature that has been exploited in scientific research, particularly in positron emission tomography (PET) imaging, where a stable tracer is necessary to visualize and assess serotonin synthesis and receptor function over time. wikipedia.org

The resistance to MAO degradation is a defining characteristic of many alpha-methylated tryptamines. Research on structurally related compounds further supports this principle. For instance, α-methyltryptamine (αMT) is also known to be resistant to MAO, contributing to its distinct pharmacological profile. While direct quantitative data on the enzymatic kinetics of alpha-methylserotonin with MAO isoforms is limited in readily available literature, the qualitative understanding of its resistance is well-established.

Table 1: Structural Comparison and MAO Metabolism

| Compound | Structure | Presence of α-Methyl Group | Metabolism by Monoamine Oxidase (MAO) |

|---|---|---|---|

| Serotonin (5-HT) |  |

No | Readily metabolized, primarily by MAO-A. nih.gov |

| Alpha-methylserotonin (α-methyl-5-HT) |  |

Yes | Not significantly metabolized due to steric hindrance at the amine group. wikipedia.orgwikipedia.org |

Table 2: MAO Interaction Data for Related Tryptamines

| Compound | MAO Isoform | Measurement | Value (nM) | Finding |

|---|---|---|---|---|

| 5-MeO-AMT (α,O-DMS) | MAO-A | IC₅₀ | 31,000 | A very weak inhibitor, indicating it is a poor substrate. wikipedia.org |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by half. A higher IC₅₀ value corresponds to lower potency.

Advanced Research Methodologies and Analytical Approaches

Radiolabeling Strategies for Research Applications

The ability to label α-methyl-5-hydroxy-tryptophan with positron-emitting isotopes is central to its application in PET research. The choice of isotope and labeling strategy is critical for the successful synthesis of a radiotracer that maintains its biological activity and provides a clear imaging signal.

Carbon-11 (¹¹C) is a frequently used positron-emitting radionuclide for labeling α-methyl-5-hydroxy-tryptophan. The short half-life of ¹¹C (20.4 minutes) necessitates rapid and efficient synthesis methods. The most common approach involves the methylation of a precursor molecule using a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate.

The synthesis of α-[¹¹C]methyl-L-tryptophan, a related compound, provides a model for these techniques. This process typically involves the stereoselective alkylation of a Schiff base precursor with [¹¹C]methyl iodide. This method has been shown to produce the desired L-isomer with high radiochemical purity and specific activity.

Fluorine-18 (¹⁸F) offers a longer half-life (109.8 minutes) compared to ¹¹C, which allows for longer imaging studies and transportation of the radiotracer to facilities without an on-site cyclotron. Labeling with ¹⁸F is generally more complex than with ¹¹C.

For tryptophan derivatives, labeling with ¹⁸F often involves a multi-step synthesis. One established method for a related compound, 5-fluoro-α-methyl-tryptophan, involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. The choice of precursor and reaction conditions are crucial to achieve high radiochemical yield and purity.

Application in Positron Emission Tomography (PET) Research

Radiolabeled α-methyl-5-hydroxy-tryptophan serves as a powerful tracer for PET imaging, enabling the non-invasive study of key neurochemical pathways. Its primary application lies in the investigation of serotonin (B10506) synthesis and metabolism.

Once administered, the radiolabeled tracer's distribution and kinetics are monitored using PET. Compartmental models are then applied to the dynamic PET data to quantify the rates of transport and metabolism of the tracer. These models typically consist of several compartments representing different states of the tracer in the body, such as in the blood, in the tissue, and metabolized.

Studies using α-[¹¹C]methyl-L-tryptophan (AMT) have employed two- and three-compartment models to analyze its kinetics. These models allow for the estimation of key parameters, including the rate of transport from blood to brain and the rate of its metabolism.

A key application of radiolabeled α-methyl-5-hydroxy-tryptophan and similar compounds is the in vivo measurement of serotonin synthesis rates in the brain. The tracer is a substrate for the enzyme aromatic L-amino acid decarboxylase (AADC), the second enzyme in the serotonin synthesis pathway. By tracking the accumulation of the radiolabeled metabolite, researchers can infer the rate of serotonin synthesis.

For instance, studies with AMT have demonstrated its utility in measuring the cerebral metabolic rate of tryptophan, providing an index of serotonin synthesis capacity. This has been applied in various research models to understand how different conditions affect the serotonin system.

Beyond serotonin synthesis, α-methyl-tryptophan tracers can also provide insights into the kynurenine (B1673888) pathway, an alternative metabolic route for tryptophan. The enzyme indoleamine 2,3-dioxygenase (IDO) is the first and rate-limiting enzyme of this pathway. Alterations in the balance between the serotonin and kynurenine pathways have been implicated in various physiological and pathological states.

Chromatographic and Spectrometric Analytical Techniques

The analysis of Tryptophan, 5-hydroxy-alpha-methyl- (α-Me-5-HTP), a synthetic amino acid and derivative of 5-hydroxytryptophan (B29612) (5-HTP), relies on sophisticated chromatographic and spectrometric methods to ensure its purity, resolve its isomers, and elucidate its structure. These techniques are foundational for its study in biochemical and research contexts.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of α-Me-5-HTP and separating it from related impurities or metabolites. nih.gov Analytical methods are typically adapted from those developed for tryptophan and its other derivatives, like 5-HTP. scielo.br Reversed-phase HPLC, often utilizing a C18 column, is commonly employed. nih.govscielo.brasianpubs.org The separation is achieved by running a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, across the column. asianpubs.orgnih.govsielc.com The addition of ion-pairing agents such as trifluoroacetic acid (TFA) to the mobile phase can enhance peak shape and retention. nih.gov

A significant challenge in the analysis of α-Me-5-HTP is the resolution of its stereoisomers (enantiomers), as the alpha-carbon creates a chiral center. Chiral HPLC is the definitive method for this purpose. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for resolving the enantiomers of amino acids and their derivatives. nih.govnih.gov Another approach involves chiral ligand-exchange chromatography, where a chiral ligand, such as L-histidine complexed with copper (II), is added to the mobile phase to form diastereomeric complexes with the enantiomers, which can then be separated on a standard reversed-phase column. researchgate.net

Table 1: Representative HPLC Conditions for Analysis of Tryptophan Analogs This table illustrates typical starting conditions for developing an HPLC method for α-Me-5-HTP, based on established methods for related compounds.

| Parameter | Condition 1: Purity Analysis | Condition 2: Chiral Separation |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) asianpubs.org | Chiral Stationary Phase (e.g., Cinchona alkaloid-based or Polysaccharide-based) nih.gov |

| Mobile Phase | Acetonitrile and water (e.g., 7:93 v/v) with 0.1% phosphoric acid asianpubs.org | Methanol/H₂O (98/2) with formic acid and diethylamine (B46881) additives nih.gov |

| Detection | UV/Photodiode Array (PDA) at ~275-280 nm asianpubs.orgresearchgate.net or Fluorescence springernature.com | UV/PDA at ~280 nm nih.gov |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Application | Quantifying purity, separating from precursors and metabolites. | Resolving D- and L-enantiomers. nih.gov |

Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the analysis of α-Me-5-HTP. It offers unparalleled sensitivity and specificity for both quantifying the compound in complex biological matrices and confirming its molecular structure. nih.govmdpi.com

For quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this setup, the first mass spectrometer (Q1) is set to select the protonated molecular ion ([M+H]⁺) of α-Me-5-HTP, which has a mass of 235.1 m/z (based on a monoisotopic mass of 234.1 Da). nih.gov This selected ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) monitors for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other compounds in the sample. nih.goveur.nl

For structural elucidation, the fragmentation pattern generated in the MS/MS spectrum provides a fingerprint of the molecule's structure. researchgate.net The fragmentation of indole (B1671886) derivatives like α-Me-5-HTP typically involves characteristic losses. libretexts.orgresearchgate.net Common fragmentation pathways include the loss of the carboxylic acid group (a loss of 46 Da, H₂O + CO) and cleavage of the amino acid side chain, leading to the formation of a stable indole-containing fragment. researchgate.net Analyzing these patterns allows researchers to confirm the identity of the compound and distinguish it from isomers.

Table 2: Illustrative LC-MS/MS Parameters for Quantification of Tryptophan-Related Compounds This table shows example MRM transitions that could be adapted for a quantitative assay of α-Me-5-HTP.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

| 5-Hydroxytryptophan (5-HTP) | 221.1 | 162.0 | Quantification in serum | nih.goveur.nl |

| Tryptophan (Trp) | 205.1 | 146.1 | Quantification in serum/brain | nih.gov |

| α-Me-5-HTP (Hypothetical) | 235.1 | e.g., 176.1 | Quantification in biological matrices | Adapted from nih.govresearchgate.net |

| 5-Hydroxyindoleacetic acid (5-HIAA) | 192.0 | 146.0 | Quantification in serum | nih.gov |

Thin-Layer Chromatography (TLC) in Research Applications

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of α-Me-5-HTP in research settings. It is particularly useful for monitoring the progress of chemical reactions, screening for the presence of the compound in fractions during purification, and preliminary identification. researchgate.net

The standard setup involves a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase composed of a mixture of solvents. nih.gov The separation of tryptophan and its derivatives is often achieved with mobile phases containing components like propanol, ammonia, and water. researchgate.net After the mobile phase ascends the plate, the separated compounds are visualized. Since many tryptophan derivatives are fluorescent, they can often be detected by observing the plate under UV light (e.g., 254 or 365 nm). nih.govnih.gov Alternatively, chromogenic spray reagents like ninhydrin (B49086) can be used, which react with the primary amine group of the amino acid to produce a colored spot. nih.gov The retention factor (Rf value) of the spot can be compared to that of a standard to aid in identification.

Table 3: TLC Systems for the Separation of Tryptophan Derivatives

| Stationary Phase | Mobile Phase (v/v/v) | Detection Method | Application | Reference |

| Silica Gel GF254 | Chloroform / Glacial Acetic Acid / Methanol / Water (65:20:10:5) | UV light (254 nm), o-phthaldehyde spray | Separation of tryptophan metabolites in urine | nih.gov |

| Silica Gel | Propan-2-ol / 25% NH₃ / Water (8:1:1) | Densitometric detection at 280 nm | Analysis of indole compounds in extracts | researchgate.net |

| Silica Gel | Water-in-oil microemulsion | Ninhydrin spray, spectrophotometry | Separation from other amino acids |

In Vitro Model Systems for Biochemical Studies

To understand the biochemical behavior of Tryptophan, 5-hydroxy-alpha-methyl-, researchers utilize in vitro model systems. These controlled environments, ranging from isolated enzymes to cultured cells, allow for detailed investigation of the compound's interaction with biological machinery.

Enzyme Assay Development and Optimization

Enzyme assays are crucial for characterizing the interaction of α-Me-5-HTP with specific proteins. Research has shown that α-Me-5-HTP can act as a substrate for some enzymes and an inhibitor for others. wikipedia.org For instance, it is a known inhibitor of tyrosine hydroxylase and tryptophan hydroxylase (TPH), the rate-limiting enzymes in catecholamine and serotonin synthesis, respectively. wikipedia.orgnih.gov It is also a substrate for aromatic L-amino acid decarboxylase (AADC), which converts it to α-methylserotonin. wikipedia.org

Developing an assay to study these interactions involves several key steps. First, a source of the enzyme is required, which can be a purified protein or a lysate from cells engineered to overexpress the enzyme, such as E. coli. nih.govnih.gov The assay is performed by incubating the enzyme with α-Me-5-HTP under optimized conditions (pH, temperature, cofactors). The reaction is then monitored by measuring either the depletion of the substrate (α-Me-5-HTP) or the formation of the product (e.g., α-methylserotonin). nih.gov Analytical techniques like HPLC or LC-MS/MS are used for this quantification. By varying the substrate concentration, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined. When studying inhibition, the assay is run with the native substrate (e.g., L-tryptophan for TPH) in the presence of varying concentrations of α-Me-5-HTP to determine the inhibitory constant (Ki) or IC50 value. nih.gov

Table 4: Enzyme Interactions with Tryptophan, 5-hydroxy-alpha-methyl-

| Enzyme | Interaction Type | Purpose of Assay | Key Parameters Measured | Reference |

| Aromatic L-amino acid decarboxylase (AADC) | Substrate | To measure the rate of conversion to α-methylserotonin. | Km, Vmax | wikipedia.orgnih.gov |

| Tryptophan Hydroxylase (TPH) | Inhibitor | To determine the potency of synthesis inhibition. | Ki, IC50 | wikipedia.orgnih.gov |

| Tyrosine Hydroxylase | Inhibitor | To assess off-target inhibitory effects. | Ki, IC50 | wikipedia.org |

Cellular Assays for Uptake and Metabolism

Cellular assays provide a more integrated model to study how α-Me-5-HTP is transported into cells and subsequently metabolized. These experiments typically use cultured cell lines, such as neuronal cells or engineered E. coli strains, that possess the relevant transporters and enzymes. nih.gov

In a typical uptake assay, cells are incubated with a known concentration of α-Me-5-HTP for various time points. After incubation, the cells are washed to remove any compound adhering to the outside, and then lysed. The concentration of α-Me-5-HTP inside the cells is measured, usually by LC-MS/MS, to determine the rate of transport across the cell membrane.

Metabolism studies follow a similar protocol but monitor both the disappearance of the parent compound (α-Me-5-HTP) and the appearance of its metabolites, such as α-methylserotonin, over time. nih.gov Samples are taken from both the cell culture medium and the cell lysate to create a complete profile of the compound's fate. These assays are critical for understanding whether α-Me-5-HTP can effectively enter target cells and be converted into its active form, which is essential for its function as a prodrug. wikipedia.org

Table 5: Outline of a Cellular Assay for α-Me-5-HTP Uptake and Metabolism

| Step | Procedure | Measurement | Purpose |

| 1. Cell Culture | Plate a suitable cell line (e.g., neuronal cells, engineered E. coli) to a specific density. | Cell viability and confluence. | Ensure a consistent and healthy cell population for the experiment. |

| 2. Incubation | Add α-Me-5-HTP to the culture medium at a defined concentration. Incubate for various time points (e.g., 0, 15, 30, 60, 120 min). | Not applicable. | Allow for cellular uptake and metabolism to occur. |

| 3. Sample Collection | At each time point, collect aliquots of the culture medium and harvest the cells. Wash cells to remove extracellular compound. | Not applicable. | Separate intracellular and extracellular components. |

| 4. Lysis & Extraction | Lyse the harvested cells and perform a protein precipitation/extraction on both the lysate and the medium samples. | Not applicable. | Prepare samples for analysis by removing interfering substances. |

| 5. Analysis | Quantify the concentration of α-Me-5-HTP and its potential metabolites (e.g., α-methylserotonin) in all samples using LC-MS/MS. | Concentration (e.g., nmol/mg protein). | Determine the rate of uptake into the cell and the rate of metabolic conversion. |

Ex Vivo Investigations in Experimental Animal Models

Ex vivo investigations utilizing experimental animal models have been instrumental in elucidating the biological fate and activity of 5-hydroxy-alpha-methyltryptophan (α-Me-5-HTP). These studies, which involve the analysis of tissues and fluids after administration of the compound to a live animal, provide critical insights into its distribution, metabolic conversion, and pharmacokinetic profile. Such research is fundamental to understanding how this synthetic amino acid analog interacts with physiological systems, particularly within the central nervous system.

Tissue Distribution and Metabolic Profiling

The analysis of tissues from animal models reveals specific patterns of distribution and metabolic conversion for α-Me-5-HTP, highlighting its role as a targeted prodrug for the serotonergic system.

Tissue Distribution

A primary characteristic of α-Me-5-HTP is its ability to cross the blood-brain barrier, a feature not shared by its more hydrophilic active metabolite, α-methylserotonin (αMS). wikipedia.org This property allows α-Me-5-HTP to serve as an effective delivery agent for αMS into the brain. wikipedia.org

Studies using radioactively labeled tracers in rats have demonstrated that the metabolites of alpha-methylated tryptophan analogs selectively accumulate in serotonergic neurons. nih.gov Ex vivo autoradiography has shown a near-complete colocalization of radioactivity with immunostained serotonergic neurons in the dorsal raphe nucleus. nih.gov Furthermore, the metabolite has been identified in serotonergic nerve terminals in projection areas such as the cerebral cortex, striatum, and hippocampus, confirming its distribution and localization within key brain regions of the serotonin system. nih.gov In addition to its central effects, research indicates that α-Me-5-HTP can act as a tyrosine hydroxylase inhibitor, leading to a depletion of norepinephrine (B1679862) levels in the brains of animals. wikipedia.org

Metabolic Profiling

The principal metabolic transformation of α-Me-5-HTP is its conversion into the active compound α-methylserotonin (αMS), also known as 5-hydroxy-α-methyltryptamine (5-HO-αMT). wikipedia.orgwikipedia.org This conversion is accomplished through the action of the enzyme aromatic L-amino acid decarboxylase (AAAD), paralleling the natural pathway where 5-hydroxytryptophan (5-HTP) is converted to serotonin. wikipedia.orgoup.com αMS then acts as a non-selective serotonin receptor agonist. wikipedia.orgwikipedia.org

Beyond its primary conversion, α-Me-5-HTP can undergo other metabolic changes.

Minor Pathways: Small amounts of α-methylmelatonin can be formed from α-Me-5-HTP. wikipedia.org

Enzyme Inhibition: The compound itself has been found to be an inhibitor of both tyrosine hydroxylase and aromatic L-amino acid decarboxylase. wikipedia.org

Inferred Pathways: While specific studies on α-Me-5-HTP are limited, research on the metabolism of structurally related tryptamines, such as α-methyltryptamine (α-MT), has identified several common biotransformations in vitro. These include hydroxylation, O-sulfation, O-glucuronidation, and N-acetylation, which represent plausible metabolic routes for α-Me-5-HTP as well. mdpi.com

The following table summarizes the identified and potential metabolites of 5-hydroxy-alpha-methyltryptophan in experimental models.

Table 1: Metabolic Profile of 5-hydroxy-alpha-methyltryptophan

| Metabolite Name | Metabolic Pathway | Function/Significance | Citation |

|---|---|---|---|

| α-Methylserotonin (αMS) | Decarboxylation (via AAAD) | Primary active metabolite; non-selective serotonin receptor agonist. | wikipedia.orgwikipedia.org |

| α-Methylmelatonin | Unspecified | Minor metabolite. | wikipedia.org |

Pharmacokinetic Studies in Research Animals

Pharmacokinetic studies in research animals focus on the absorption, distribution, metabolism, and excretion (ADME) of α-Me-5-HTP, further defining its role as a prodrug.

Absorption and Distribution

The key pharmacokinetic advantage of α-Me-5-HTP is its efficient transport across the blood-brain barrier, which allows it to function as a central nervous system agent. wikipedia.org In contrast, its active metabolite, αMS, is too hydrophilic to cross this barrier effectively. wikipedia.org The kinetics of related alpha-methylated tryptophan tracers in the brain have been characterized using a three-compartment model, which describes the exchange between plasma, a cellular precursor pool, and an irreversible metabolic pool where the tracer is trapped. nih.govnih.gov The rate of this trapping is considered to be proportional to the rate of serotonin synthesis. nih.gov

Metabolism and Effects

The central pharmacokinetic event for α-Me-5-HTP is its metabolism within the brain to αMS, which then acts as a "substitute neurotransmitter" for serotonin. wikipedia.org This targeted conversion is what underlies its pharmacological activity in the central nervous system. The compound's inhibitory effects on tyrosine hydroxylase and its subsequent depletion of brain norepinephrine contribute to observed antihypertensive effects and reductions in locomotor activity in animals. wikipedia.org The release of the newly synthesized αMS has been observed under depolarizing conditions from various brain regions, including the brainstem raphe, striatum, and hippocampus, indicating that it is handled similarly to endogenous serotonin at both somatodendritic and terminal sites. nih.gov

The table below outlines key pharmacokinetic findings for 5-hydroxy-alpha-methyltryptophan from animal studies.

Table 2: Summary of Pharmacokinetic Findings in Research Animals

| Pharmacokinetic Parameter | Finding | Significance | Citation |

|---|---|---|---|

| Blood-Brain Barrier Permeability | Readily crosses the blood-brain barrier. | Acts as an effective prodrug to deliver its active metabolite to the central nervous system. | wikipedia.org |

| Mechanism of Action | Serves as a prodrug for α-methylserotonin (αMS). | Allows for targeted central activity, as αMS itself does not efficiently enter the brain. | wikipedia.org |

| Brain Kinetics | Brain uptake and trapping can be described by a three-compartment model. | The rate of trapping is used as an index of serotonin synthesis capacity. | nih.govnih.gov |

| Metabolite Release | The active metabolite, αMS, is released from serotonergic neurons upon depolarization. | Suggests the metabolite is stored and released in a manner similar to endogenous serotonin. | nih.gov |

| Neurotransmitter Interaction | Depletes brain norepinephrine levels. | Contributes to secondary pharmacological effects such as antihypertension. | wikipedia.org |

Theoretical Frameworks in Tryptophan, 5 Hydroxy Alpha Methyl Research

Biochemical Modeling of Metabolic Fluxes

Biochemical modeling is crucial for quantifying the rate at which α-Me-5-HTP and its precursors are processed through metabolic pathways. The primary pathway of interest is the serotonin (B10506) synthesis route, where L-tryptophan is first hydroxylated to 5-HTP by tryptophan hydroxylase (TPH) and then decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by aromatic L-amino acid decarboxylase (AADC). nih.govoup.comnih.gov α-Me-5-HTP is formed from its precursor, α-methyl-L-tryptophan (α-MTrp), which is a substrate for TPH. nih.gov Subsequently, α-Me-5-HTP acts as a substrate for AADC to form α-methyl-serotonin (α-M5-HT). nih.gov

A key theoretical approach for studying this process in vivo is compartmental modeling, particularly when using radiolabeled tracers. Research utilizing labeled α-MTrp to measure brain serotonin synthesis rates employs a three-compartment model to describe the metabolic flux. nih.gov This model mathematically distinguishes the movement of the tracer between plasma, a precursor pool, and an irreversible pool where the final metabolite is trapped. nih.gov

Table 1: Three-Compartment Model for α-MTrp Metabolic Flux

| Compartment | Description | Role in Metabolic Modeling |

|---|---|---|

| Plasma Compartment | Represents the concentration of the labeled tracer (e.g., α-MTrp) in the blood plasma. | This is the initial source of the tracer that is taken up by the brain. |

| Precursor Pool | A mathematically distinct compartment representing the tracer within the tissue before its final metabolic conversion. | This pool represents α-MTrp that has entered the brain but has not yet been converted to α-M5-HT. |

| Irreversible Pool | Represents the final, trapped metabolite (α-M5-HT) in the brain. | The rate of accumulation of the tracer in this compartment is proportional to the rate of serotonin synthesis. The metabolite α-M5-HT is not a substrate for monoamine oxidase (MAO), leading to its prolonged retention. nih.gov |

This modeling framework allows researchers to convert the measured rate of tracer trapping into a quantitative rate of serotonin synthesis by applying a "lumped constant" that accounts for differences in transport and metabolism between the tracer and natural L-tryptophan. nih.gov The model assumes that the tracer from the irreversible compartment does not exchange directly back with the plasma compartment, simplifying the kinetic analysis. nih.gov

Computational Chemistry Approaches to Enzyme-Substrate Interactions

Computational chemistry provides powerful tools to investigate the interactions between α-Me-5-HTP and the enzymes that metabolize it at an atomic level. Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are used to predict binding affinities and elucidate the structural basis for substrate specificity and enzyme inhibition. nih.govmdpi.com

The key enzymes interacting with the α-Me-5-HTP metabolic axis are Tryptophan Hydroxylase (TPH), which converts the precursor α-MTrp, and Aromatic L-Amino Acid Decarboxylase (AADC), which converts α-Me-5-HTP itself. wikipedia.orgnih.gov Molecular docking simulations can predict how α-Me-5-HTP fits into the active site of AADC. These models are built using the crystal structures of related enzymes and can reveal key amino acid residues involved in binding. For instance, studies on TPH have identified critical residues like Tyr235 and Glu317 that interact with substrates and cofactors. nih.gov Similar studies on enzymes in the related kynurenine (B1673888) pathway, such as Tryptophan 2,3-dioxygenase (TDO), have identified residues like Arg231 and Ser263 as crucial for substrate binding through hydrogen bonds. nih.gov

These computational approaches can explain why the addition of an alpha-methyl group allows the compound to act as a substrate and, in some cases, an inhibitor. For example, α-Me-5-HTP is known to be an inhibitor of AADC. wikipedia.org Docking studies can model how the additional methyl group may alter the compound's orientation in the active site, potentially leading to a non-productive binding pose that hinders catalytic activity.

Table 2: Illustrative Docking Results for Tryptophan Derivatives with Related Enzymes

| Ligand | Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical for α-Me-5-HTP) |

|---|---|---|---|

| Bacoside A | Tryptophan Hydroxylase (TPH) | - | Tyr235, Thr265, Glu317 nih.gov |

| L-Tryptophan | Tryptophan 2,3-dioxygenase (TDO) | - | Phe51, His55, Tyr113, Thr254 nih.gov |

| Tryptophan Derivative (Ra-01) | Human Serum Albumin (HSA) | -8.4 | Domain IIIB acs.org |

While specific docking data for α-Me-5-HTP is not broadly published, the principles derived from studying similar tryptophan derivatives with their target enzymes provide a robust theoretical framework for predicting these interactions.

Application of Deuterium (B1214612) Kinetic Isotope Effects in Metabolic Research

The kinetic isotope effect (KIE) is a powerful tool for investigating enzymatic reaction mechanisms. It involves replacing an atom in the substrate with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the resulting change in reaction rate. researchgate.net A significant change indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov

In the context of α-Me-5-HTP metabolism, deuterium labeling can be used to probe the mechanism of its decarboxylation by AADC. The reaction involves the cleavage of the Cα-carboxyl bond. While this bond does not directly involve a hydrogen atom, secondary KIEs can still be observed. For instance, a study on a deuterated isotopologue of 5-hydroxy-L-tryptophan demonstrated increased cellular retention due to a secondary KIE, suggesting that isotopic substitution can influence metabolic rates even when the labeled bond is not directly broken. diva-portal.org

Primary KIEs are typically larger and more informative. While not directly applicable to the decarboxylation step, studying the KIE of related enzymes provides context. For example, studies on L-amino acid oxidases that involve C-H bond cleavage have shown large primary deuterium KIEs, with values around 6.0, confirming that C-H bond cleavage is the rate-limiting step. nih.gov In another quinoprotein, a KIE of 17.2 was measured for a hydrogen abstraction step. nih.gov

Table 3: Theoretical Application of KIE in α-Me-5-HTP Research

| Label Position on α-Me-5-HTP | Potential Reaction Step Probed | Expected KIE (kH/kD) | Mechanistic Interpretation |

|---|---|---|---|

| α-Carbon | Decarboxylation by AADC | > 1 (Secondary KIE) | A small KIE might indicate a change in hybridization at the α-carbon during the rate-limiting step. diva-portal.org |

| Indole (B1671886) Ring C-H bonds | Interaction with other enzymes or transporters | ~ 1 | A value near unity would suggest these bonds are not involved in the rate-determining step of the primary metabolism. |

By applying deuterium labeling, researchers can dissect the multi-step enzymatic conversion of α-Me-5-HTP, clarifying the sequence of events within the AADC active site and identifying the slowest, rate-controlling step of its metabolism.

Conceptual Frameworks for Analogue Design in Neurochemical Research

The design of synthetic analogues like α-Me-5-HTP is a cornerstone of neurochemical research, aimed at creating tools to probe, measure, and manipulate neurotransmitter systems. The conceptual framework behind its design involves several key principles:

Prodrug Strategy for Brain Penetration: A major challenge in neuropharmacology is delivering active compounds across the blood-brain barrier (BBB). α-Methylserotonin (αMS), the active metabolite of α-Me-5-HTP, is too hydrophilic to cross the BBB efficiently. wikipedia.org However, its precursors, α-MTrp and α-Me-5-HTP, are amino acid analogues that can be transported across the BBB. wikipedia.org Once in the brain, they are converted into the active compound αMS. This makes α-Me-5-HTP a prodrug, designed to deliver a neuroactive agent to its site of action. wikipedia.org

Creation of a "Substitute Neurotransmitter": The metabolite αMS acts as a non-selective serotonin receptor agonist. wikipedia.org Crucially, unlike natural serotonin, it is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for degrading serotonin. nih.gov This resistance to degradation leads to its prolonged presence in the brain, making it a stable "substitute neurotransmitter" that can be used to study the downstream effects of sustained serotonergic stimulation. wikipedia.orgnih.gov

Enzyme Inhibition for Pathway Analysis: The introduction of the α-methyl group not only affects metabolism but also turns the molecule into an inhibitor of certain enzymes. α-Me-5-HTP is an inhibitor of AADC and tyrosine hydroxylase. wikipedia.org This dual-action profile as both a precursor and an inhibitor makes it a complex but valuable tool for dissecting the roles of different enzymes in monoamine synthesis and metabolism.

Table 4: Comparison of Properties for Analogue Design

| Compound | Crosses BBB? | Substrate for TPH | Substrate for AADC | Substrate for MAO | Primary Role |

|---|---|---|---|---|---|

| L-Tryptophan | Yes | Yes oup.com | No | No | Natural Precursor |

| 5-Hydroxytryptophan (B29612) (5-HTP) | Yes | No | Yes oup.com | No | Natural Intermediate wikipedia.org |

| Serotonin (5-HT) | No | No | No | Yes nih.gov | Natural Neurotransmitter |

| α-Methyl-L-tryptophan (α-MTrp) | Yes | Yes nih.gov | No | No | Designed Precursor nih.gov |

| Tryptophan, 5-hydroxy-alpha-methyl- (α-Me-5-HTP) | Yes | No | Yes nih.gov | No | Designed Prodrug/Inhibitor wikipedia.org |

| α-Methylserotonin (α-M5-HT) | No wikipedia.org | No | No | No nih.gov | Substitute Neurotransmitter wikipedia.org |

This conceptual framework highlights how the specific chemical modification—the addition of a methyl group at the alpha position—creates a molecule with a unique pharmacological profile, enabling researchers to investigate the dynamics of the serotonin system in ways that are not possible with the endogenous compounds alone.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 5-hydroxy-alpha-methyl-tryptophan in biological samples, and how do they address matrix interference?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 280 nm is widely used, employing a C18 reverse-phase column and a mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (95:5 v/v). To mitigate matrix interference, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is recommended prior to analysis. Internal standards like deuterated tryptophan derivatives improve quantification accuracy . For metabolomic studies, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode provides higher specificity, particularly when monitoring the [M+H]+ ion at m/z 221.1 .

Q. How does 5-hydroxy-alpha-methyl-tryptophan interact with tryptophan hydroxylase (TPH) in serotonin biosynthesis, and what experimental models validate its substrate specificity?